2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide
Description
The compound 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide (hereafter referred to as the target compound) is a pyridazinyl-acetamide derivative featuring a 4-chlorophenyl substituent on the pyridazinyl ring and a 6-fluoroindole moiety attached via an ethylamine linker. The chloro and fluoro substituents likely enhance metabolic stability and binding affinity compared to non-halogenated analogues.
Properties
Molecular Formula |
C22H18ClFN4O2 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H18ClFN4O2/c23-17-4-1-15(2-5-17)19-7-8-22(30)28(26-19)14-21(29)25-10-12-27-11-9-16-3-6-18(24)13-20(16)27/h1-9,11,13H,10,12,14H2,(H,25,29) |
InChI Key |
KBKADUJATPDGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone. For instance, reacting 4-chlorobenzoyl chloride with hydrazine hydrate yields 3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine.
Indole Derivative Preparation: The indole moiety is synthesized separately, often starting from aniline derivatives
Coupling Reaction: The final step involves coupling the pyridazine and indole derivatives through an acetamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazine ring, potentially converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nitrating agents for introducing nitro groups.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives of the pyridazine ring.
Substitution: Halogenated or nitrated derivatives, depending on the substituents introduced.
Scientific Research Applications
Research indicates that this compound exhibits significant anticancer activity . The presence of the chlorophenyl group enhances its interaction with biological targets, potentially leading to the inhibition of tumor growth.
Case Studies
-
Anticancer Properties :
- In vitro studies have shown that derivatives of pyridazine compounds, including those similar to this one, can inhibit the growth of various cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions (PGIs) reaching up to 86% in some cases .
- A study involving related compounds demonstrated that modifications to the pyridazinone structure significantly influenced their anticancer efficacy, suggesting that this compound could be optimized for enhanced activity against specific cancer types.
-
Mechanisms of Action :
- The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells, modulation of cell cycle progression, and inhibition of angiogenesis.
- The structural features of the compound allow it to interact with various cellular pathways, making it a candidate for further pharmacological exploration.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Pyridazinone Core :
- Cyclization reactions using hydrazine derivatives with diketones.
- Introduction of Chlorophenyl Group :
- Achieved through electrophilic aromatic substitution.
- Formation of Acetamide Moiety :
- Nucleophilic substitution reactions incorporating the indole derivative.
Optimizing these synthetic routes can enhance yields and purity, which is critical for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the pyridazine ring may inhibit certain enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyridazinyl Ring
The pyridazinyl ring’s substitution pattern significantly influences pharmacological properties. Below is a comparative analysis of key analogues:
Key Findings:
- Metabolic Stability : Chloro substituents (as in the target compound) are less prone to oxidative metabolism than methoxy groups (e.g., ), suggesting longer half-life.
- Solubility vs. Permeability : Methoxy-rich analogues () may exhibit higher solubility but lower cell permeability compared to the chloro-substituted target compound.
Variations in the N-Substituent
The N-substituent modulates target selectivity and pharmacokinetics:
- Target Compound : The 2-(6-fluoroindol-1-yl)ethyl group combines the planar indole scaffold (for π-π stacking) with a fluoro substituent that may reduce CYP-mediated metabolism.
- Comparison :
Research Implications and Gaps
- Target Compound Advantages : Superior metabolic stability (Cl vs. F/OMe) and balanced lipophilicity make it a candidate for further optimization.
- Limitations of Analogues :
- Future Directions : Experimental studies (e.g., IC50, ADME profiling) are needed to validate these hypotheses.
Biological Activity
The compound 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide (commonly referred to as Y043-1892) is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
Y043-1892 has a complex structure characterized by a pyridazinyl core substituted with a 4-chlorophenyl group and an indole moiety. The molecular formula is , with a molecular weight of 388.88 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 388.88 g/mol |
| LogP (Partition Coefficient) | 4.097 |
| Water Solubility (LogSw) | -4.51 |
| Polar Surface Area | 63.009 Ų |
| Acid Dissociation Constant (pKa) | 8.57 |
These properties indicate moderate lipophilicity and limited water solubility, which are critical for its bioavailability and pharmacokinetic profile.
The biological activity of Y043-1892 is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The presence of the chlorophenyl group enhances binding affinity to hydrophobic pockets in proteins, while the pyridazinone ring facilitates hydrogen bonding with amino acid residues, potentially modulating enzyme activity .
Therapeutic Potential
Research indicates that Y043-1892 may exhibit significant anti-inflammatory and analgesic properties. For instance, derivatives of pyridazine have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . The structure-activity relationship (SAR) studies reveal that modifications to the pyridazine scaffold can enhance selectivity and potency against these targets .
Case Studies
- Anti-inflammatory Activity : In vivo studies demonstrated that Y043-1892 significantly reduced edema in carrageenan-induced rat models, suggesting its potential as an anti-inflammatory agent comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
- Kinase Inhibition : Investigations into similar pyridazine derivatives have identified them as potent inhibitors of IKKβ, a key regulator in inflammatory signaling pathways. This suggests that Y043-1892 may also possess similar kinase inhibitory activity, warranting further exploration .
Comparative Analysis
The following table compares Y043-1892 with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Y043-1892 | C18H17ClN4O2 | Contains both chlorophenyl and indole substituents |
| 2-(3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetamide | C18H17FN4O2 | Fluorine substitution may alter biological activity |
| Imidazo[1,2-b]pyridazine derivatives | Varies | Known IKKβ inhibitors with distinct SAR profiles |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Answer :
- Key Steps :
- Intermediate Preparation : Synthesize the pyridazinone core via cyclocondensation of 4-chlorophenylhydrazine with maleic anhydride derivatives, followed by oxidation to stabilize the 6-oxo group (analogous to methods in ).
- Acetamide Linker Formation : Couple the pyridazinyl intermediate with 2-(6-fluoro-1H-indol-1-yl)ethylamine using EDC/HOBt-mediated amidation (see for analogous coupling strategies).
- Optimization :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 60°C, 30 min, 85% yield observed in pyridazine analogs in ).
- Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity (as validated in ).
Q. How should structural characterization be performed to confirm the compound’s identity?
Answer :
- Analytical Methods :
- NMR : Compare - and -NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw). For example, the 4-chlorophenyl group should show aromatic protons at δ 7.4–7.6 ppm (similar to ).
- HRMS : Validate molecular formula (CHClFNO) with <2 ppm mass error (as in ).
- XRD : Resolve crystal structure if single crystals are obtainable (methods in ).
Q. What in vitro assays are suitable for preliminary biological activity screening?
Answer :
- Target Selection : Prioritize kinase or GPCR targets based on structural analogs (e.g., indole-acetamide derivatives in showed affinity for serotonin receptors).
- Assay Design :
- Use fluorescence polarization (FP) for binding affinity (IC determination).
- Include positive controls (e.g., staurosporine for kinase inhibition).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer :
- Modification Strategy :
- Data Analysis :
- Use molecular docking (AutoDock Vina) to correlate activity with binding pocket interactions.
- Tabulate IC values for derivatives (example table):
| Modification | Target IC (nM) | Selectivity Index (vs. Off-Target) |
|---|---|---|
| 4-Chlorophenyl (Parent) | 120 ± 15 | 8.5 |
| 4-Fluorophenyl | 95 ± 10 | 12.2 |
Q. How can computational modeling resolve contradictions in binding affinity data?
Answer :
- Contradiction Example : Discrepancies in IC values across assay platforms (e.g., FP vs. SPR).
- Resolution Workflow :
- Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess ligand-protein stability under different conditions.
- Validate with thermodynamic integration (TI) to calculate binding free energy differences.
- Cross-reference with experimental buffer/pH effects (e.g., highlights pH-dependent activity in similar acetamides).
Q. What strategies mitigate metabolic instability observed in preclinical studies?
Answer :
- Metabolic Hotspots :
- In Vitro Validation :
- Use human liver microsomes (HLM) with NADPH cofactor to measure intrinsic clearance (Cl).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
